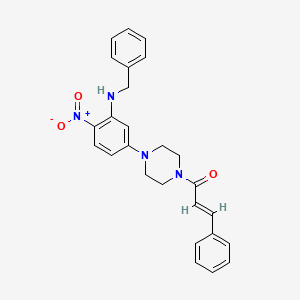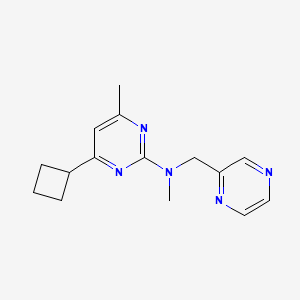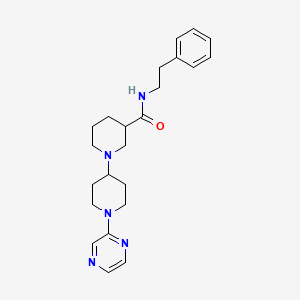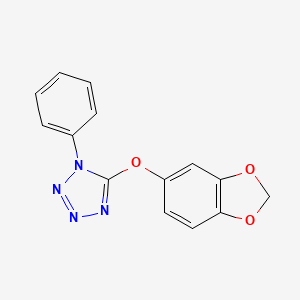
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell proliferation in various studies. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone is its antioxidant and anti-inflammatory properties, making it a useful compound for studying oxidative stress and inflammation-related diseases. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a natural antioxidant and anti-inflammatory agent in food and cosmetic industries. Furthermore, the compound can be modified to improve its solubility and potency, making it a more effective compound for use in scientific research.
Méthodes De Synthèse
The synthesis of 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone involves the reaction of 4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dione with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for further research. The compound has been used in various studies to investigate its effects on different cell lines and animal models.
Propriétés
IUPAC Name |
1-(3-acetyl-4,6-dihydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10(18)14-13(20)9-17(3,21)16(11(2)19)15(14)12-7-5-4-6-8-12/h4-8,15-16,20-21H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDHSNFHTLNLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)O)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxy-2,4-diacetyl-3-phenyl-5-methyl-cyclohexene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)

![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)

![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)
![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)


![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)